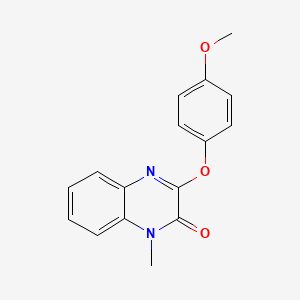

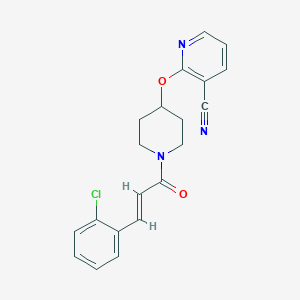

3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a type of heterocyclic compound . The “3-(4-methoxyphenoxy)-1-methyl” part suggests that there is a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinoxalinone ring.

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoxalinone ring, with the methoxyphenoxy and methyl groups attached at the 3rd and 1st positions, respectively. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Quinoxalinones can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The presence of the methoxyphenoxy and methyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the quinoxalinone ring and the attached groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone, due to its quinoxalinone structure, is part of a broader category of compounds that have shown diverse pharmacological activities. Quinoxalinone derivatives have been extensively studied for their significant pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. These compounds serve as crucial skeletons for the design of biologically active compounds, both natural and synthetic. Their versatility in organic synthesis and drug development highlights their potential as a pivotal tool for chemists aiming to develop new therapeutic agents with improved efficacy and safety (Ramli et al., 2014).

Anticorrosive Properties

Quinoxalinone derivatives, including those structurally related to this compound, have found applications as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The presence of polar substituents enhances their adsorption and interaction with metal atoms, showcasing their utility in protecting materials from corrosion (Verma et al., 2020).

Biomedical Applications

Quinoxaline derivatives, including the specific compound , are known for their wide variety of biomedical applications. Modifying the quinoxaline structure can yield compounds with notable antimicrobial activities and potential treatments for chronic and metabolic diseases. This adaptability underscores the importance of quinoxaline and its derivatives in medicinal chemistry, providing a rich source of compounds for drug discovery and development (Pereira et al., 2015).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, quinoxalinone derivatives are utilized for their unique properties. Hexaazatriphenylene (HAT) derivatives, closely related to quinoxalinone structures, have been employed in various applications, including semiconductors, sensors, and energy storage materials. These compounds' electron-deficient, rigid, and planar aromatic systems make them suitable for a wide range of molecular and macromolecular systems, highlighting their significance beyond pharmacological applications (Segura et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methoxyphenoxy)-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)21-12-9-7-11(20-2)8-10-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHJDOYDSZZVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)